molecular formula C24H19ClN2O3 B12219462 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B12219462
M. Wt: 418.9 g/mol
InChI Key: RYJDEACSSLESFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a chromeno[8,7-e][1,3]oxazin ring system, which is known for its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base, followed by cyclization with pyridine-4-carbaldehyde under acidic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazin ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies suggest that derivatives of chromeno[8,7-e][1,3]oxazin compounds may possess anticancer properties. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Its structure allows for interactions with various biological pathways involved in inflammation. In vitro studies have indicated that it can inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of similar compounds, particularly their ability to inhibit acetylcholinesterase (AChE). This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's structure suggests it may interact effectively with AChE.

Applications in Drug Development

Given its biological activities, this compound holds potential applications in drug development:

  • Pharmaceutical Formulations: The compound can be explored as a lead structure for developing new drugs targeting cancer or inflammatory diseases.
  • Research Tools: Its ability to modulate biological pathways makes it a valuable tool for research into disease mechanisms.

Case Study 1: Anticancer Activity

A study conducted on a series of chromeno[8,7-e][1,3]oxazin derivatives found that certain modifications to the structure enhanced anticancer activity against breast cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring for activity enhancement .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of chromeno derivatives showed that they effectively reduced pro-inflammatory cytokine levels in cultured macrophages. This suggests potential therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one include other heterocyclic compounds with similar ring structures, such as:

  • 3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
  • 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Biological Activity

The compound 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule notable for its potential biological activities. This compound, characterized by a chromeno-oxazine core and various substituents, has garnered interest in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H19ClN2O3C_{24}H_{19}ClN_{2}O_{3}, with a molecular weight of 418.9 g/mol . The structure includes a chlorophenyl group , a methyl group , and a pyridinylmethyl substituent , which are crucial for its biological activity.

PropertyValue
Molecular FormulaC24H19ClN2O3
Molecular Weight418.9 g/mol
IUPAC NameThis compound
CAS Number929493-83-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites, thereby affecting various biochemical pathways. The exact mechanisms may vary depending on the biological context and the specific targets involved .

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Studies indicate that it possesses moderate to potent antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : In vitro assays have reported effective antifungal properties against strains such as Aspergillus niger and Candida albicans, suggesting potential applications in treating fungal infections .
  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • A study conducted by Grover et al. (2014) synthesized derivatives of chromeno compounds and assessed their antimicrobial properties. The results indicated that derivatives similar to this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL against various pathogens .

Comparative Analysis

In order to contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameUnique Features
3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-oneDifferent pyridine substitution position affecting activity
3-(2-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-oneVariations in halogen substitution impacting potency

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C24H19ClN2O3/c1-15-22(17-2-4-18(25)5-3-17)23(28)19-6-7-21-20(24(19)30-15)13-27(14-29-21)12-16-8-10-26-11-9-16/h2-11H,12-14H2,1H3

InChI Key

RYJDEACSSLESFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.